molecular formula C24H22F3N B1683331 Xaliproden CAS No. 135354-02-8

Xaliproden

Cat. No. B1683331
M. Wt: 381.4 g/mol
InChI Key: WJJYZXPHLSLMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xaliproden, also known as SR 57746A, is an orally active 5HT1-A receptor antagonist . It has been developed by Sanofi and has been evaluated for the treatment of Alzheimer’s disease and amyotrophic lateral sclerosis (ALS), and protection against peripheral neurotoxicity associated with certain cancer chemotherapies . It has been reported to have antidepressant or neuroprotective/neurotrophic effects in rats, cultured cells, and various mouse models .


Molecular Structure Analysis

The molecular formula of Xaliproden is C24H22F3N . The average molecular weight is 381.442 g/mol . The structure of Xaliproden includes a tetrahydropyridine ring, which is substituted on the nitrogen by a 2-(2-naphthyl)ethyl group and at position 4 by a m-trifluoromethylphenyl group .


Physical And Chemical Properties Analysis

Xaliproden is a solid substance . It has a molar mass of 381.442 g/mol . The empirical formula is C24H22F3N .

Safety And Hazards

Xaliproden is classified as Acute toxicity, Oral (Category 4), H302 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a POISON CENTER/doctor if swallowed .

properties

CAS RN

135354-02-8

Product Name

Xaliproden

Molecular Formula

C24H22F3N

Molecular Weight

381.4 g/mol

IUPAC Name

1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C24H22F3N/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18/h1-9,11,16-17H,10,12-15H2

InChI Key

WJJYZXPHLSLMGE-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3

Appearance

Solid powder

Other CAS RN

135354-02-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(2-(naphth-2-yl)ethyl)-4-(3-trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride
1-(2-(naphth-2-yl)ethyl)-4-(trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride
SR 57746A
SR-57746A
SR57746A
xaliproden
xaliproden hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 12.5 g of 2-(2-bromoethyl)naphthalene, 14 g of 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, 4.34 g of sodium hydroxide, 135 ml of water and 95 ml of 95% ethanol is heated for 5 hours under reflux, and the reaction mixture is then left to cool overnight to room temperature. The mixture is cooled to below 25° C., and then is filtered, the product thus isolated is washed with water and then dried in vacuo at 50° C. 1-[2-(2-naphthyl)ethyl]-4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine base is thus obtained in a yield of 90% calculated on the starting 4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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